N-benzyl-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
N-Benzyl-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a triazolopyridine sulfonamide derivative with a structurally complex heterocyclic core. Its design incorporates a sulfonamide moiety linked to a triazolo[4,3-a]pyridine scaffold, with benzyl and phenyl groups at the N-positions and an ethyl substituent at the 3-position.
Properties
IUPAC Name |
N-benzyl-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-2-20-22-23-21-14-13-19(16-24(20)21)28(26,27)25(18-11-7-4-8-12-18)15-17-9-5-3-6-10-17/h3-14,16H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILXWKXFPHQTBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
N-benzyl-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a derivative of the triazole class of compounds. Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system, showing versatile biological activities. .
Mode of Action
The mode of action of triazole compounds generally involves binding to biological systems, interacting with various enzymes and receptors This interaction can lead to changes in the function of these targets, resulting in the observed biological activity
Biochemical Pathways
Triazole compounds are known to affect various biochemical pathways due to their broad spectrum of biological activities. They have been reported to exhibit antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities. .
Result of Action
Given the broad range of biological activities exhibited by triazole compounds, it can be inferred that the compound may have multiple effects at the molecular and cellular level.
Biological Activity
N-benzyl-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a synthetic compound within the triazolo[4,3-a]pyridine class, recognized for its diverse biological activities. This article delves into its biological activity, synthesis methods, and potential applications in medicinal chemistry.
Compound Overview
- Molecular Formula : C21H20N4O2S
- Molecular Weight : 392.48 g/mol
- Structure : The compound features a triazole ring fused with a pyridine and sulfonamide functional groups, contributing to its biological properties.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Triazole Ring : Initial reaction conditions often include the use of ortho-esters and benzyl chlorides in DMF under reflux conditions.
- Alkylation : The introduction of the benzyl substituent is achieved through nucleophilic substitution reactions.
The detailed synthetic route can be summarized in the following table:
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Ortho-esters + Benzyl chlorides | DMF, Reflux | Triazole intermediate |
| 2 | Triazole intermediate + Secondary amines | Reflux | This compound |
Antimicrobial Properties
The sulfonamide group in this compound is known for its antimicrobial activity. Sulfonamides generally inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. Preliminary studies suggest that this compound may exhibit similar inhibitory effects against various bacterial strains.
Anti-inflammatory Effects
Recent research indicates that compounds in the triazolo[4,3-a]pyridine class can exhibit anti-inflammatory properties. For instance, studies have shown that certain derivatives suppress cyclooxygenase (COX) enzyme activity, leading to reduced production of prostaglandins associated with inflammation. The IC50 values for these compounds have been reported as follows:
| Compound | IC50 (µM) |
|---|---|
| This compound | TBD |
| Diclofenac (Control) | 6.74 |
| Celecoxib (Control) | 1.10 |
The mechanism of action for this compound primarily involves its interaction with specific biological targets such as enzymes or receptors. The binding affinities and inhibition constants remain to be quantitatively assessed to further elucidate its mechanism.
Case Studies and Research Findings
A study published in MDPI explored a series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides and their biological activities. The findings indicated that these compounds exhibited significant antibacterial and anti-inflammatory properties. The structure–activity relationship (SAR) analysis revealed that modifications on the triazole ring could enhance biological efficacy.
In another study focused on anti-inflammatory effects, derivatives were tested against COX enzymes using a COX inhibitor screening assay kit. Results showed varying degrees of inhibition across different analogs.
Scientific Research Applications
Antimalarial Properties
One of the most promising applications of N-benzyl-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is in the field of antimalarial drug discovery . Research indicates that this compound can serve as a lead structure for developing new antimalarial agents. A study involving a library of compounds demonstrated that derivatives of this class exhibited significant activity against Plasmodium falciparum, with some showing an inhibitory concentration (IC50) as low as 2.24 µM .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several organic chemistry techniques. The specific reaction conditions can vary but generally include standard methods for constructing heterocyclic compounds. The ability to modify functional groups within its structure allows for optimization of its pharmacological properties .
Case Study: Antimalarial Activity
In a recent study focusing on the synthesis and evaluation of [1,2,4]triazolo[4,3-a]pyridine sulfonamides, this compound was identified as a lead candidate due to its potent antimalarial activity. The screening involved virtual docking studies followed by in vitro testing against Plasmodium falciparum, which confirmed its potential as a therapeutic agent .
Case Study: Structure-Activity Relationship (SAR)
Further investigations into the structure-activity relationship (SAR) of related compounds have highlighted how modifications to the benzyl and ethyl groups can influence biological activity. This research is critical for guiding future drug design efforts aimed at enhancing efficacy while minimizing side effects .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Activity :
- The presence of electron-withdrawing groups (e.g., 3-fluorobenzyl in ) correlates with enhanced antimalarial activity (IC50 = 2.24 µM). This suggests that halogenation improves target binding, likely through hydrophobic interactions with falcipain-2 .
- Methoxy groups (e.g., 4-methoxyphenyl in ) may enhance solubility without compromising activity, balancing lipophilicity and bioavailability.
Role of the C3 Substituent :
- Ethyl (Et) vs. Methyl (Me) : The target compound’s ethyl group at C3 may confer greater metabolic stability compared to methyl analogs (e.g., 6e and 8h ). However, methyl-substituted compounds showed higher synthetic yields (67–80%), possibly due to steric ease during cyclization .
N-Substitution Patterns: Dual N-aryl/benzyl groups (target compound) vs. For example, 6e lacks a benzyl group and may exhibit simpler pharmacokinetics but reduced potency.
Research Findings and Implications
Pharmacological Gaps and Opportunities
- The target compound’s ethyl group and dual N-substitution remain underexplored in the provided evidence.
- Structural Diversity : Compounds like 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (IC50 = 4.98 µM ) demonstrate that sulfonyl modifications at the 8-position can retain activity, offering additional design flexibility.
Q & A
Q. What are the recommended synthetic routes for N-benzyl-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from sulfonamide precursors and triazolopyridine intermediates. Key steps include:
- Sulfonamide coupling : Reacting a triazolopyridine sulfonyl chloride with benzylamine and aniline derivatives under basic conditions (e.g., NaH in DMF) .
- Substituent introduction : Ethyl groups can be added via alkylation using ethyl halides, optimized at 60–80°C in polar aprotic solvents .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity .
- Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., acetonitrile vs. DMF) to improve yields .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., benzyl protons at δ 4.8–5.1 ppm, ethyl groups at δ 1.2–1.4 ppm) .
- HPLC-MS : Ensure purity (>98%) and detect trace impurities using C18 columns (gradient: 0.1% formic acid in acetonitrile/water) .
- Elemental analysis : Validate empirical formulas (e.g., C, H, N, S content) to confirm stoichiometry .
Q. What preliminary biological screening approaches are suitable for this compound?
- Methodological Answer :
- Enzyme inhibition assays : Test against malaria parasite Plasmodium falciparum (IC determination via SYBR Green fluorescence) due to structural similarity to triazolopyridine sulfonamides with antimalarial activity .
- Cytotoxicity profiling : Use human cell lines (e.g., HEK293) to assess selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Methodological Answer :
- Substituent variation : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to enhance hydrophobic interactions with enzyme pockets .
- Bioisosteric replacement : Substitute the benzyl group with heteroaromatic rings (e.g., pyridinyl) to improve solubility and binding kinetics .
- Data integration : Combine IC values with molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity .
Q. How can contradictory data on biological activity between similar triazolopyridine sulfonamides be resolved?
- Methodological Answer :
- Comparative assays : Re-test compounds under identical conditions (e.g., fixed parasite strains, assay protocols) to eliminate variability .
- Metabolic stability analysis : Use liver microsomes to assess if conflicting results arise from differential metabolism (e.g., CYP450-mediated degradation) .
- Crystallography : Resolve target-bound structures (e.g., via X-ray diffraction) to identify binding mode discrepancies .
Q. What reaction mechanisms govern the cyclization of intermediates during synthesis?
- Methodological Answer :
- Ketenimine intermediate formation : Confirm via -NMR monitoring (disappearance of hydrazine peaks at δ 3.5–4.0 ppm) .
- 5-exo-dig cyclization : Validate using DFT calculations (e.g., Gaussian 09) to map energy barriers and transition states .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
